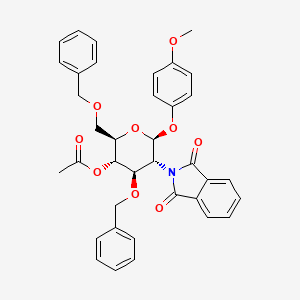
3-Aminopentane-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopentane-d5 is a deuterated analog of 3-Aminopentane, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.
Applications De Recherche Scientifique
3-Aminopentane-d5 is widely used in scientific research due to its isotopic labeling, which provides valuable insights in various fields:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and studying enzyme mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
3-Aminopentane-d5, also known as Pentan-3-amine , is an organic compound with the molecular formula
C5H8D5NC_5H_8D_5NC5H8D5N
. It is primarily used in proteomics research . However, the specific biological targets of this compound are not well-documented in the literature.Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopentane-d5 typically involves the deuteration of 3-Aminopentane. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The purity and isotopic enrichment are critical factors in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminopentane-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Results in various amines or hydrocarbons.
Substitution: Yields substituted amines or other functionalized compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopentane: The non-deuterated analog of 3-Aminopentane-d5.
2-Aminopentane-d5: Another deuterated analog with deuterium atoms at different positions.
3-Aminobutane-d5: A shorter chain analog with similar isotopic properties.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in analytical and experimental applications. Its isotopic properties make it particularly valuable in NMR spectroscopy and other techniques that require precise molecular tracking.
Propriétés
Numéro CAS |
1219802-43-3 |
|---|---|
Formule moléculaire |
C₅H₈D₅N |
Poids moléculaire |
92.19 |
Synonymes |
3-Pentanamine; 1-Ethylpropylamine; 3-Pentylamine; NSC 165575; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


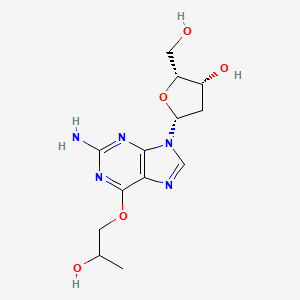
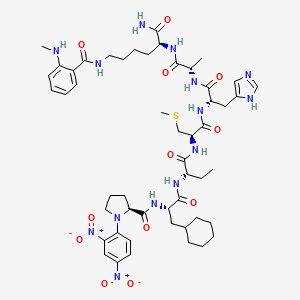
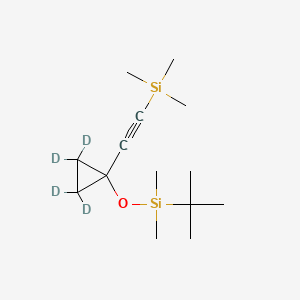

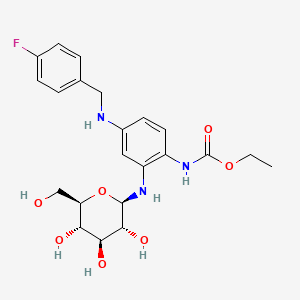
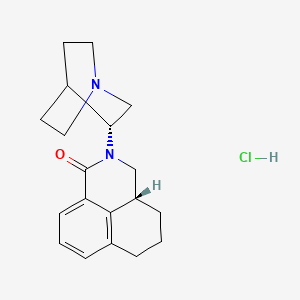

![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B1146840.png)
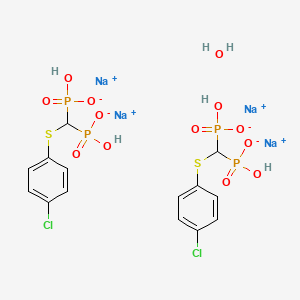
![Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate](/img/structure/B1146842.png)
